molecular formula C20H35N3O13 B3028716 GlcNAc beta(1-3)GalNAc-alpha-Thr CAS No. 286959-52-2

GlcNAc beta(1-3)GalNAc-alpha-Thr

Cat. No. B3028716
CAS RN: 286959-52-2
M. Wt: 525.5 g/mol
InChI Key: BMSPZGKRTLZXAV-RGVQASSVSA-N
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Description

“GlcNAc beta(1-3)GalNAc-alpha-Thr” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a disaccharide composed of N-Acetylglucosamine (GlcNAc) and N-Acetylgalactosamine (GalNAc) linked by a beta(1-3) bond, and attached to a threonine (Thr) residue via an alpha linkage .


Molecular Structure Analysis

The molecular formula of “GlcNAc beta(1-3)GalNAc-alpha-Thr” is C20H35N3O13, with a molecular weight of 525.51 . The exact molecular structure is not provided in the sources.

It should be stored under inert gas at a temperature below 0°C. It is sensitive to moisture and heat .

Scientific Research Applications

Glycoprotein and Glycolipid Synthesis

“GlcNAc beta(1-3)GalNAc-alpha-Thr” plays a crucial role in the synthesis of glycoproteins and glycolipids . It is involved in the addition of N-acetylglucosamine to the galactose terminal of N-acetyllactosamine attached to glycoproteins and glycolipids . This process is essential for the formation of poly-N-acetyllactosamines .

Developmental Antigen Formation

The conversion of linear poly-N-acetylglucosamine to branched poly-N-acetyllactosamine is a key example of developmental antigen formation in carbohydrates . This conversion takes place due to the appearance of β-1,6-N-acetylglucosaminyltransferase .

Role in Cancer Biomarkers

The mature poly-N-acetyllactosamine chains, generated by the alternate linking of N-acetylglucosamine (GlcNAc) with galactose using a β1,3 linkage, can act as a biomarker for the development of cancers .

Role in Hexosamine Biosynthesis Pathway (HBP)

“GlcNAc beta(1-3)GalNAc-alpha-Thr” is synthesized through the hexosamine biosynthesis pathway (HBP) . HBP is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms .

Role in Plant Growth and Development

In plants, the hexosamine biosynthesis pathway (HBP), which synthesizes “GlcNAc beta(1-3)GalNAc-alpha-Thr”, is influenced by different developmental stages and abiotic stresses . It helps plants to better suit their growth and environmental changes by integrating their internal metabolic status and optimizing metabolic reprogramming .

Potential Role in Agricultural Biofortification

Further knowledge on the function of HBP and its product conjugates, and the mechanisms underlying their response to deleterious environments might provide an alternative strategy for agricultural biofortification in the future .

Safety and Hazards

The safety data sheet for “GlcNAc beta(1-3)GalNAc-alpha-Thr” suggests that any clothing contaminated by the product should be immediately removed and the area should be evacuated . It is recommended to consult a physician and show the safety data sheet in case of exposure .

Future Directions

The future research in this field will provide novel, more effective chemical strategies and probes for the molecular interrogation of O-GlcNAcylation, elucidating new mechanisms and functional roles of O-GlcNAc with potential therapeutic applications in human health .

Mechanism of Action

Target of Action

The primary target of GlcNAc beta(1-3)GalNAc-alpha-Thr is the protein alpha-dystroglycan (DAG1) . This protein plays a crucial role in the biosynthesis of the phosphorylated O-mannosyl trisaccharide, a carbohydrate structure present in alpha-dystroglycan . This structure is required for binding laminin G-like domain-containing extracellular proteins with high affinity .

Mode of Action

GlcNAc beta(1-3)GalNAc-alpha-Thr acts coordinately with GTDC2/POMGnT2 to synthesize a GalNAc-beta3-GlcNAc-beta-terminus at the 4-position of protein O-mannose . This interaction results in the biosynthesis of the phosphorylated O-mannosyl trisaccharide .

Biochemical Pathways

The compound is involved in the hexosamine biosynthesis pathway (HBP) . This pathway synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), an active form of GlcNAc . The HBP is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms .

Pharmacokinetics

It’s known that the compound is a biochemical reagent used for proteomics research . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of the action of GlcNAc beta(1-3)GalNAc-alpha-Thr is the creation of a unique carbohydrate structure, GalNAc-beta-1-3GlcNAc, on N- and O-glycans . This modification plays an important role in a broad range of cellular functions by modifying nuclear, cytosolic, and mitochondrial proteins .

Action Environment

The action of GlcNAc beta(1-3)GalNAc-alpha-Thr can be influenced by various environmental factors. For instance, truncated O-glycosylation, also known as Tn antigen or O-GalNAcylation, is highly upregulated in diseases such as cancer, autoimmune disorders, neurodegenerative diseases, and IgA nephropathy . Characterization of O-GalNAcylation helps decipher the role of Tn antigen in physiopathology and therapy .

properties

IUPAC Name

(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)/t6-,9+,10+,11+,12+,13+,14-,15+,16-,17-,19+,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSPZGKRTLZXAV-RGVQASSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO)O)O[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693687
Record name (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GlcNAc beta(1-3)GalNAc-alpha-Thr

CAS RN

286959-52-2
Record name (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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